Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of phosphonates This compound is characterized by the presence of an oxazole ring, a nitrophenyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phosphonate group via phosphorylation reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Shares a similar phosphonate ester structure but lacks the oxazole and nitrophenyl groups.
Diethyl p-tolylmethylphosphonate: Another related compound with a similar phosphonate ester but different substituents.
Uniqueness
Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its combination of an oxazole ring, nitrophenyl group, and phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H24N3O6P |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H24N3O6P/c1-4-28-31(27,29-5-2)21-20(22-14-16-11-9-15(3)10-12-16)30-19(23-21)17-7-6-8-18(13-17)24(25)26/h6-13,22H,4-5,14H2,1-3H3 |
InChI Key |
DXXVGHFGQLPTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)C)OCC |
Origin of Product |
United States |
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